molecular formula C12H18O5 B1604188 2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol CAS No. 849677-06-1

2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol

Cat. No. B1604188
CAS RN: 849677-06-1
M. Wt: 242.27 g/mol
InChI Key: BPNUQIRNZYOASC-UHFFFAOYSA-N
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Description

“2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol”, also known as PE(EO)3, is a chemical compound used in various fields of research and industry . It has the molecular formula C12H18O5 and a molecular weight of 242.27 g/mol . The IUPAC name of this compound is 2-[2-[4-(2-hydroxyethoxy)phenoxy]ethoxy]ethanol .


Molecular Structure Analysis

The canonical SMILES representation of “2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol” is C1=CC(=CC=C1OCCO)OCCOCCO . The InChI key of this compound is BPNUQIRNZYOASC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a liquid . It has 2 hydrogen bond donor counts and 5 hydrogen bond acceptor counts . It also has 9 rotatable bond counts . The topological polar surface area of this compound is 68.2Ų .

Scientific Research Applications

Selective Lead(II) Extraction

Hayashita et al. (1999) synthesized compounds with pseudo-18-crown-6 frameworks, including ones structurally similar to 2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol, for selective lead(II) extraction. These compounds exhibited higher selectivity for Pb(II) over Cu(II), demonstrating their potential in environmental remediation and selective metal extraction processes (Hayashita et al., 1999).

Antioxidant Activity Relationship

Chen et al. (2020) explored the structure-antioxidant activity relationship of phenolic acids, focusing on the effects of methoxy, phenolic hydroxyl, and carboxylic acid groups. Their findings suggest that compounds with structures related to the query compound could influence antioxidant activities, which is critical in pharmaceutical and food industries (Chen et al., 2020).

Degradation of Lignin Model Compounds

Kawai et al. (1988) investigated the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase, including compounds similar to 2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol. Their study provides insights into the potential use of such compounds in the biodegradation of lignin, contributing to biofuel production and the development of sustainable materials (Kawai et al., 1988).

Supramolecular Liquid-Crystalline Networks

Kihara et al. (1996) synthesized multifunctional hydrogen-bonding molecules, including those structurally related to the query compound, to prepare supramolecular liquid-crystalline networks. These networks have applications in materials science, particularly in the development of novel liquid-crystal displays and optical devices (Kihara et al., 1996).

Catalysis and Organic Synthesis

Research on derivatives and reactions involving compounds like 2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol also extends to catalysis and organic synthesis. For example, the development of new ligands for copper-catalyzed cross-coupling reactions, exploring the versatility of these compounds in creating complex organic molecules (Chen & Chen, 2006).

properties

IUPAC Name

2-[2-[4-(2-hydroxyethoxy)phenoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c13-5-7-15-9-10-17-12-3-1-11(2-4-12)16-8-6-14/h1-4,13-14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNUQIRNZYOASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627862
Record name 2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849677-06-1
Record name 2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2- (4- (2- (2-HIDROXIMOXIA) ETHOXY) FENOXIA) ETANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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